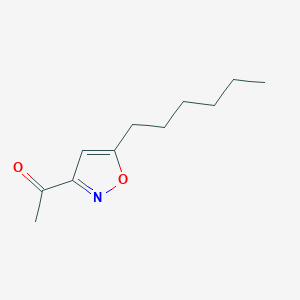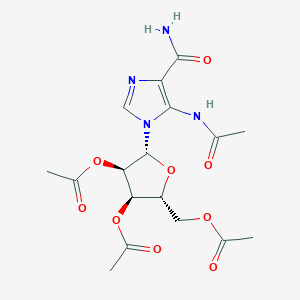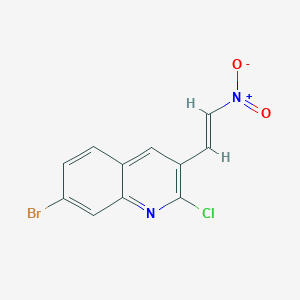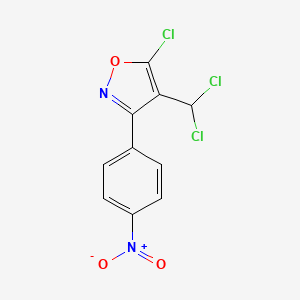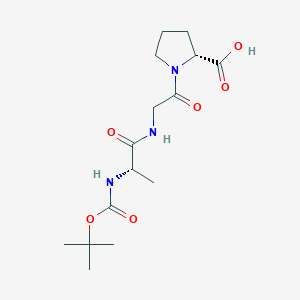
N-(tert-Butoxycarbonyl)-L-alanylglycyl-D-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2-((S)-2-((tert-Butoxycarbonyl)amino)propanamido)acetyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring, an amide linkage, and a tert-butoxycarbonyl (Boc) protecting group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-((S)-2-((tert-Butoxycarbonyl)amino)propanamido)acetyl)pyrrolidine-2-carboxylic acid typically involves multiple steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
Formation of the amide bond: The protected amine is then reacted with an appropriate carboxylic acid derivative to form the amide bond.
Cyclization: The intermediate is cyclized to form the pyrrolidine ring.
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of automated synthesizers and continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amide or pyrrolidine ring.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the amide to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, particularly in the field of peptide synthesis.
Biology
In biological research, it can be used to study enzyme-substrate interactions and protein folding due to its amide and pyrrolidine functionalities.
Medicine
In medicine, derivatives of this compound may be explored for their potential as therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-1-(2-((S)-2-((tert-Butoxycarbonyl)amino)propanamido)acetyl)pyrrolidine-2-carboxylic acid would depend on its specific application. Generally, it may interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding, affecting the function of enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-(2-((S)-2-Amino)propanamido)acetyl)pyrrolidine-2-carboxylic acid
- ®-1-(2-((S)-2-(Methoxycarbonyl)amino)propanamido)acetyl)pyrrolidine-2-carboxylic acid
Uniqueness
The presence of the tert-butoxycarbonyl (Boc) protecting group in ®-1-(2-((S)-2-((tert-Butoxycarbonyl)amino)propanamido)acetyl)pyrrolidine-2-carboxylic acid makes it unique compared to similar compounds. This protecting group can be selectively removed under mild acidic conditions, allowing for controlled deprotection and further functionalization.
Eigenschaften
CAS-Nummer |
827341-63-9 |
|---|---|
Molekularformel |
C15H25N3O6 |
Molekulargewicht |
343.38 g/mol |
IUPAC-Name |
(2R)-1-[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H25N3O6/c1-9(17-14(23)24-15(2,3)4)12(20)16-8-11(19)18-7-5-6-10(18)13(21)22/h9-10H,5-8H2,1-4H3,(H,16,20)(H,17,23)(H,21,22)/t9-,10+/m0/s1 |
InChI-Schlüssel |
FGLMOUBMFNAKHX-VHSXEESVSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)N1CCC[C@@H]1C(=O)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[amino(pyrazol-1-yl)methylidene]-2,2-dimethylhexanamide](/img/structure/B12903143.png)
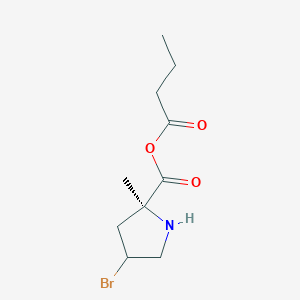
![5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid](/img/structure/B12903157.png)
![1,3-Benzenediol, 4-[1-(4-bromophenyl)-6-hydroxy-1H-indazol-3-yl]-](/img/structure/B12903158.png)

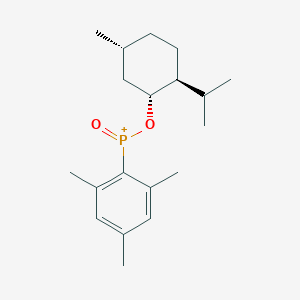


![Benzenamine, 4-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylene]-](/img/structure/B12903185.png)
